Robenidine Hydrochloride: Chemical Architecture, Physicochemical Profiling, and Analytical Methodologies
Robenidine Hydrochloride: Chemical Architecture, Physicochemical Profiling, and Analytical Methodologies
Executive Summary & Pharmacological Context
Robenidine Hydrochloride is a synthetic, broad-spectrum coccidiostat widely utilized in veterinary medicine and the livestock industry to control Eimeria species infections[1]. Unlike polyether ionophore antibiotics that disrupt ion gradients, robenidine operates via a distinct synthetic mechanism—it inhibits the oxidative phosphorylation pathway and electron transport during the late first-generation schizont stage of the parasite's life cycle[1]. Recently, advanced pharmacological screens have identified its potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), sparking renewed interest in its structural repurposing for human therapeutics[2].
Chemical Structure and Molecular Identity
Robenidine HCl is a symmetrical bis-guanidine derivative. Its core architecture consists of a central diaminoguanidine moiety flanked by two p-chlorobenzylidene rings[3]. This highly conjugated, halogenated structure dictates both its target affinity and its unique physicochemical behavior.
Table 1: Core Chemical and Structural Identifiers
| Property | Value/Description |
| IUPAC Name | 1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride[3] |
| Molecular Formula | C15H14Cl3N5 (C15H13Cl2N5 · HCl)[3] |
| Molecular Weight | 370.66 g/mol [3] |
| CAS Registry Number | 25875-50-7[2] |
| SMILES String | C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl[3] |
Physicochemical Properties & Causality
Understanding the physicochemical profile of Robenidine HCl is essential for formulation development, pharmacokinetic modeling, and analytical extraction.
Table 2: Physicochemical Profile
| Parameter | Value | Mechanistic Implication |
| Aqueous Solubility | < 1 mg/L (Poor)[2] | The dual p-chlorophenyl rings confer high lipophilicity, overcoming the polarity of the central guanidine core. |
| Organic Solubility | ~74 mg/mL in anhydrous DMSO[4] | Aprotic solvents like DMSO disrupt the strong intermolecular hydrogen bonding of the guanidine hydrochloride lattice[4]. |
| Log Kow (LogP) | 3.3[2] | Indicates moderate-to-high lipophilicity, enabling penetration through the hydrophobic membranes of protozoan parasites[2]. |
| Melting Point | 252 - 254 °C[5] | The high melting point reflects a highly stable, tightly packed crystal lattice driven by ionic interactions of the HCl salt[5]. |
Causality Insight: The hydrochloride salt form is critical to its chemical behavior. While the free base is virtually insoluble in most physiological buffers, the protonation of the central imine/guanidine nitrogen creates a localized dipole. However, because the bulky, electron-withdrawing chlorophenyl groups dominate the molecule's surface area, water molecules cannot effectively solvate the cation, resulting in its extremely low aqueous solubility (<1 mg/L)[2]. In analytical workflows, this necessitates the use of strong organic modifiers (like methanol or acetonitrile) or aprotic solvents (DMSO, DMF) to ensure complete dissolution[4].
Analytical Methodologies: HPLC-MS/MS Workflow
Due to its use in food-producing animals, rigorous monitoring of robenidine residues in feed, plasma, and edible tissues is mandated by global health authorities. The following protocol outlines a self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for trace-level quantification[6],[7].
Step-by-Step Extraction and Clean-up Protocol
Rationale: Tissue and egg matrices contain high levels of lipids and proteins that cause severe ion suppression in MS/MS. A modified liquid-liquid extraction (LLE) coupled with Solid Phase Extraction (SPE) isolates the lipophilic robenidine while precipitating matrix proteins[6],[7].
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Homogenization & Spiking: Weigh 10.0 g of homogenized tissue/egg into a 50 mL polypropylene tube. Spike with a deuterated internal standard (ISTD, e.g., Robenidine-d8) to correct for matrix effects and extraction losses, ensuring the protocol is internally self-validating[7].
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Acidified Extraction: Add 20 mL of Acetonitrile and 1 mL of 1 M Acetic Acid[7].
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Causality: Acetonitrile acts as a potent protein precipitant. The addition of acetic acid maintains the guanidine moiety in a fully protonated state, enhancing its solubility in the polar organic phase and preventing non-specific binding to negatively charged tissue proteins[7].
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Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins[6].
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SPE Clean-up: Pass the supernatant through a Silica or SolEx HRP SPE cartridge pre-conditioned with methanol and water[7].
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Causality: The highly lipophilic robenidine is retained on the hydrophobic SPE sorbent. Wash with 5% methanol in water to elute polar interferences, then elute the target analyte with 100% methanol[6].
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Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40 °C and reconstitute in 1 mL of Mobile Phase A/B (50:50, v/v)[6].
Chromatographic and Mass Spectrometric Conditions
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Column: C18 Reverse-Phase (e.g., 100 mm × 2.1 mm, 3.5 μm)[6].
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Causality: The C18 stationary phase provides optimal retention for the hydrophobic chlorophenyl rings, separating the intact drug from its primary metabolites (e.g., 4-chlorobenzoic acid)[6].
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water.
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Solvent B: 0.1% Formic Acid in Methanol.
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Causality: Formic acid provides the excess protons necessary to ensure consistent ionization of the guanidine group in the ESI source.
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Detection (HESI-MS/MS): Positive ion mode (ESI+). Monitor the precursor-to-product ion transitions using Selected Reaction Monitoring (SRM). The isotopic signature of the two chlorine atoms yields a characteristic M, M+2, M+4 cluster, which serves as a secondary, self-validating confirmation of molecular identity[6],[7].
Workflow Visualization
The following diagram maps the logical progression of the analytical extraction and validation workflow, demonstrating the self-validating nature of the protocol.
Caption: Analytical workflow for Robenidine HCl extraction and HPLC-MS/MS validation.
References
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PubChem - Robenidine Hydrochloride | CID 16212175 URL:[Link][3]
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LookChem - Cas 25875-50-7, Robenidine hydrochloride URL:[Link][5]
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ResearchGate - Development and Validation of a HPLC-HESI-MS/MS Method for Simultaneous Determination of Robenidine Hydrochloride and Its Metabolites URL:[Link][6]
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PMC (National Institutes of Health) - Anticoccidial drugs of the livestock industry URL:[Link][1]
Sources
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robenidine hydrochloride | 25875-50-7 [chemicalbook.com]
- 3. Robenidine Hydrochloride | C15H14Cl3N5 | CID 16212175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
